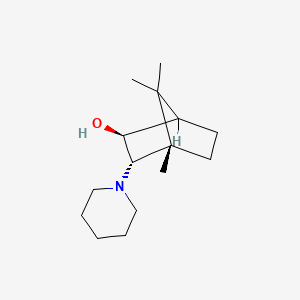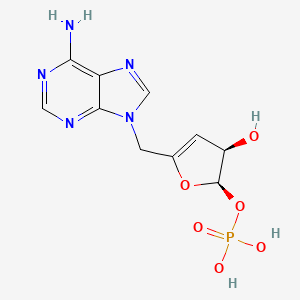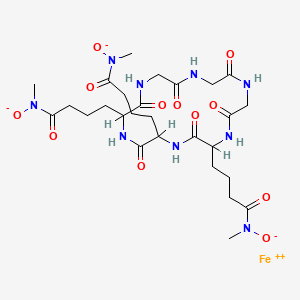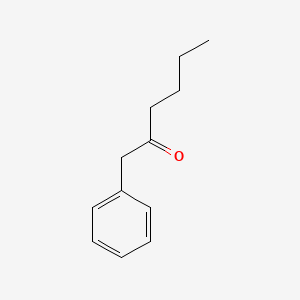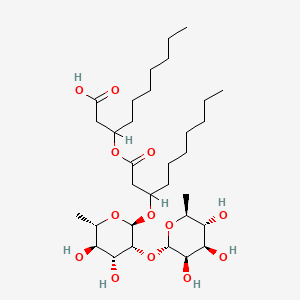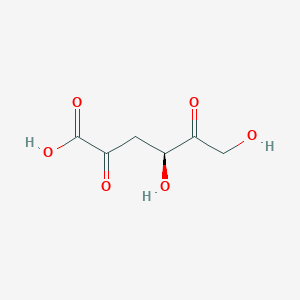
3-deoxy-D-glycero-hexo-2,5-diulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-deoxy-D-glycero-hexo-2,5-diulosonic acid is a dioxo monocarboxylic acid. It derives from a hexanoic acid. It is a conjugate acid of a 3-deoxy-D-glycero-hexo-2,5-diulosonate.
Applications De Recherche Scientifique
Synthesis and Characterization
- 3-Deoxy-D-glycero-hexo-2,5-diulosonic acid and its epimers have been synthesized and characterized, demonstrating their existence mainly as 2,5-hemiacetals in solution. These compounds are crucial for understanding the structural aspects of certain bacterial metabolites, such as 3-deoxy-D-erythro-hexulosonic acid, which is a significant bacterial metabolite (Portsmouth, 1968).
Biological Function and Structure
- 3-Deoxy-D-glycero-hexo-2,5-diulosonic acid is identified as a component in the capsular polysaccharide of Klebsiella ozaenae, suggesting its role in bacterial cell wall composition and function. This discovery underscores the importance of this compound in understanding bacterial physiology and pathogenicity (Knirel' et al., 1988).
Chemical Analysis and Detection
- Advanced gas chromatographic procedures have been developed for detecting 3-deoxy-D-glycero-hexo-2,5-diulosonic acid. These methods are crucial for quantitative analysis and identification in various biological and chemical contexts, such as in gram-negative bacterial lipopolysaccharide preparations (Williams & Perry, 1969).
Methodological Advances in Synthesis
- Improved synthesis methods for 3-deoxyald-2-ulosonic acids, including 3-deoxy-D-glycero-hexo-2,5-diulosonic acid, have been developed, offering high chemical yield and diastereoselectivity. These methods are pivotal in facilitating the production of these compounds for research and potential therapeutic applications (Shirai & Ogura, 1989).
Chemoenzymatic Synthesis
- Chemoenzymatic synthesis techniques have been employed to create differentially protected 3-deoxysugar derivatives, including 3-deoxy-D-glycero-hexo-2,5-diulosonic acid. This approach is significant for producing complex carbohydrates, which are key components in the development of vaccines, antibiotics, and small-molecule drugs (Gillingham et al., 2010).
Propriétés
Nom du produit |
3-deoxy-D-glycero-hexo-2,5-diulosonic acid |
|---|---|
Formule moléculaire |
C6H8O6 |
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
(4S)-4,6-dihydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,7-8H,1-2H2,(H,11,12)/t3-/m0/s1 |
Clé InChI |
IBGYNIRCYXIAON-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)CO)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(=O)CO)O)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



